molecular formula C5H8NO2S- B1243768 Thiomorpholine-3-carboxylate

Thiomorpholine-3-carboxylate

Cat. No. B1243768
M. Wt: 146.19 g/mol
InChI Key: JOKIQGQOKXGHDV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Thiomorpholine-3-carboxylate is the conjugate base of thiomorpholine-3-carboxylic acid. It is a member of thiomorpholines and a monocarboxylic acid anion. It is a conjugate base of a thiomorpholine-3-carboxylic acid and a thiomorpholine-3-carboxylic acid zwitterion.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Thiomorpholine and its analogues, including thiomorpholine-3-carboxylate, are significant in medicinal chemistry. They serve as building blocks for various compounds, some of which have entered human clinical trials. Bridged bicyclic thiomorpholines, derived from these compounds, exhibit interesting biological profiles. Their synthesis is achieved using cost-effective materials and straightforward chemical processes (Walker & Rogier, 2013).

Antimicrobial Activity

  • Thiomorpholine derivatives, including those based on thiomorpholine-3-carboxylate, have been studied for their antimicrobial properties. These compounds are synthesized through nucleophilic substitution reactions and have been tested for antimicrobial activity, showing varying degrees of effectiveness (Kardile & Kalyane, 2010).

Synthesis of Novel Compounds

  • Research includes the development of novel 3-thiomorpholines from regio- and stereo-selective reactions. These processes are important for creating new thiomorpholine-based compounds with potential applications in various fields (Khodadadi et al., 2021).

Biologically Active Scaffolds

  • Thiomorpholine-3-carboxylate is part of the morpholine and thiomorpholine scaffolds, which are integral to the drug discovery process. These scaffolds demonstrate bioactivity against different molecular targets, acting as selective enzyme inhibitors among other roles (Asirvatham, Thakor & Jain, 2021).

Polymer-Supported Synthesis

  • Polymer-supported synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives is an area of research. This method uses solid-phase synthesis techniques for creating these compounds, indicating their applicability in diverse chemical syntheses (Králová et al., 2017).

Catalytic Applications

  • Thiomorpholine-3-carboxylate derivatives have been used in catalytic applications. For instance, hydrogels containing thioether groups derived from thiomorpholine-3-carboxylate have shown high catalytic activity for specific chemical reactions (Ilgın, Ozay & Ozay, 2019).

properties

Product Name

Thiomorpholine-3-carboxylate

Molecular Formula

C5H8NO2S-

Molecular Weight

146.19 g/mol

IUPAC Name

thiomorpholine-3-carboxylate

InChI

InChI=1S/C5H9NO2S/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8)/p-1

InChI Key

JOKIQGQOKXGHDV-UHFFFAOYSA-M

Canonical SMILES

C1CSCC(N1)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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